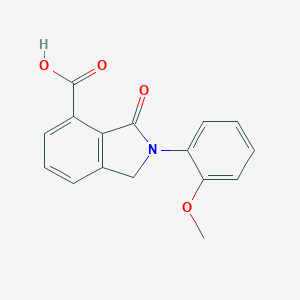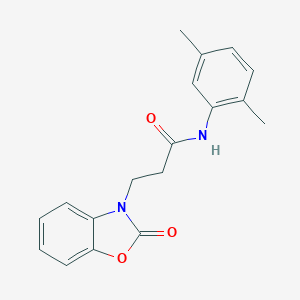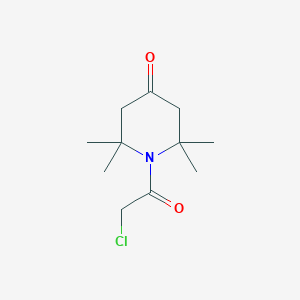
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one is a chemical compound known for its unique structure and reactivity It is a derivative of piperidinone, featuring a chloroacetyl group attached to the nitrogen atom of the piperidine ring
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives and intermediates.
Pharmaceutical Research: The compound is used in the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and surfactants.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is known that chloroacetyl groups can react with amines and other nucleophiles in biological systems . This reactivity might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Biochemical pathways involve complex interactions between multiple molecules and are influenced by various factors
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Métodos De Preparación
The synthesis of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2,2,6,6-tetramethylpiperidin-4-one+chloroacetyl chloride→this compound
The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Análisis De Reacciones Químicas
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives. For example, oxidation can lead to the formation of a ketone or carboxylic acid derivative.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride).
Comparación Con Compuestos Similares
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one can be compared with other chloroacetyl derivatives, such as chloroacetyl chloride and chloroacetanilides. While these compounds share the chloroacetyl functional group, this compound is unique due to the presence of the piperidinone ring, which imparts different reactivity and properties. Similar compounds include:
Chloroacetyl chloride: Used as a reagent in organic synthesis for acylation reactions.
Chloroacetanilides: Known for their use in the synthesis of herbicides and pharmaceuticals.
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZSUBKOLIPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)

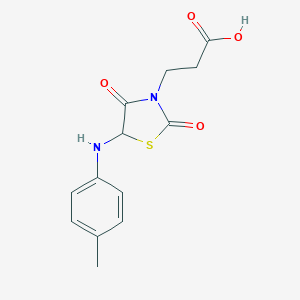
![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)
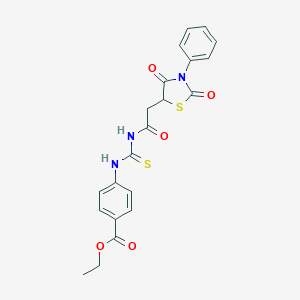
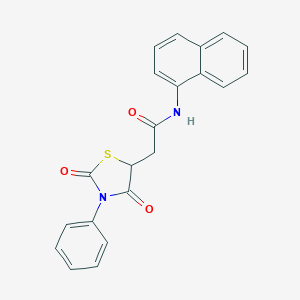
![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)
![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)


![1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B353436.png)

